VBY-825
CAS No.: 1310340-58-9
VCID: VC0002487
Molecular Formula: C23H29F4N3O5S
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S, and V. It is primarily used for research purposes and is not intended for human use. The compound has been extensively studied in various preclinical models, demonstrating its potential in inhibiting cathepsin activity and modulating inflammatory responses. Mechanism of ActionVBY-825 acts by forming a reversible covalent hemithioacetal bond with the catalytic site cysteines of cathepsins. This mechanism allows it to inhibit cathepsin activity effectively in living cells in vitro . The compound's ability to bind to multiple cathepsins makes it a valuable tool for studying the role of these enzymes in various biological processes. Inhibition of CathepsinsVBY-825 has been shown to inhibit a range of cathepsins, including B, F, K, L, S, and V. The IC50 values for these enzymes are typically in the nanomolar range, indicating high potency . This broad-spectrum inhibition is beneficial for studying the complex roles of cathepsins in disease models. Anti-Inflammatory EffectsVBY-825 has demonstrated significant anti-inflammatory effects by inhibiting the activation of NLRP3 inflammasomes. In vivo studies have shown that it reduces inflammation induced by crystals such as silica and monosodium urate (MSU), which are associated with conditions like gout . The compound's ability to inhibit both NLRP3-dependent and -independent inflammatory responses makes it a promising candidate for further investigation in inflammatory diseases. Cancer and Bone RemodelingResearch has also explored the potential of VBY-825 in cancer models. For instance, it has been found to attenuate breast-cancer-induced bone remodeling and pain, suggesting its utility in managing cancer-related complications . |
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CAS No. | 1310340-58-9 |
Product Name | VBY-825 |
Molecular Formula | C23H29F4N3O5S |
Molecular Weight | 535.6 g/mol |
IUPAC Name | (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |
Standard InChI | InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 |
Standard InChIKey | PPUXXDKQNAHHON-BJLQDIEVSA-N |
Isomeric SMILES | CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
SMILES | CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES | CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Reference | [1]. Elie BT, et al. Identification and pre-clinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. Biochimie. 2010 Nov;92(11):1618-24. |
PubChem Compound | 70945511 |
Last Modified | Jul 15 2023 |
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